Rifapentine is a semisynthetic rifamycin-class antibiotic [ [] ] currently under investigation for its potential in treating tuberculosis (TB) [ [], [], [] ] and Mycobacterium avium complex (MAC) infections [ [], [] ]. It exhibits a broader spectrum of antimicrobial activity, similar to its homologues rifampin and rifabutin [ [] ].
Rifapentine is a lipophilic compound [ [] ] distinguished by the presence of a cyclopentyl ring, replacing the methyl group found in rifampin, at the piperazinyl moiety [ [] ]. Rifapentine exhibits a prolonged half-life compared to rifampin [ [] ]. This extended half-life, coupled with its high maximum plasma concentration (Cmax), contributes to the persistent presence of potentially effective plasma concentrations for at least 48 hours in most subjects after a single dose [ [] ]. This property allows for infrequent dosing schedules, such as once- or twice-weekly dosing [ [] ], which is particularly advantageous in managing conditions like TB.
A significant area of research focuses on the drug-drug interactions associated with rifapentine, especially with antiretroviral therapies (ART) commonly used in HIV-infected individuals [ [], [], [] ]. Rifapentine is known to induce cytochrome P450 enzymes, particularly CYP3A4, which can lead to interactions with various medications [ [], [], [], [] ]. These interactions are a critical consideration in optimizing dosing regimens and ensuring the safety and effectiveness of treatments, particularly for individuals on ART [ [], [], [] ].
Extensive research focuses on understanding the pharmacokinetics of rifapentine, including its absorption, distribution, metabolism, and elimination [ [], [], [], [], [], [], [], [], [], [], [] ]. These studies investigate factors influencing drug exposure, such as food intake [ [], [], [], [], [] ], HIV infection [ [], [], [], [] ], and genetic polymorphisms [ [], [] ]. Research aims to optimize dosing strategies based on these factors and to understand the autoinduction phenomenon observed with repeated administration of rifapentine [ [], [], [], [] ].
Determining the optimal dose and dosing frequency for various applications of rifapentine is a crucial area of ongoing research [ [], [], [], [], [] ]. Studies are evaluating different dosing regimens, including once-weekly, twice-weekly, and daily administrations, to determine the most effective and tolerable approaches for treating TB [ [], [], [], [], [], [] ], latent TB infection [ [], [], [] ], and leprosy [ [] ].
CAS No.: 83846-92-8
CAS No.: 14681-59-5
CAS No.: 6902-54-1
CAS No.: 645-84-1
CAS No.: 2565-30-2